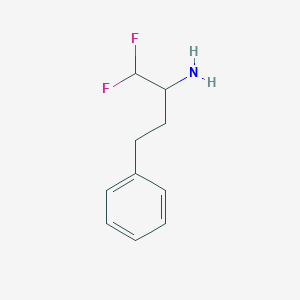

1,1-Difluoro-4-phenylbutan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-difluoro-4-phenylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIMECQVKFNUED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Pathways in 1,1 Difluoro 4 Phenylbutan 2 Amine Synthesis

Elucidation of Electrophilic Fluorination Mechanisms

The formation of a carbon-fluorine bond via electrophilic fluorination is a cornerstone of organofluorine chemistry. Reagents with a weakened nitrogen-fluorine (N-F) bond, such as Selectfluor, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS), serve as sources of an electrophilic fluorine atom ("F+") nih.gov. The precise mechanism by which this fluorine transfer occurs has been a subject of considerable debate, primarily revolving around two competing pathways: a direct SN2-type mechanism and a single-electron transfer (SET) process nih.govwikipedia.org.

In the context of synthesizing fluorinated amines, which often proceeds through the fluorination of an enamine or enolate precursor derived from a β-aminoketone, kinetic studies have provided significant insight. Research investigating the reactions of enamines and carbanions with various N-F reagents demonstrated that the reactions follow second-order kinetics. This kinetic profile supports a direct attack of the nucleophile (the enamine) on the fluorine atom of the fluorinating agent, consistent with an SN2 mechanism, rather than a process initiated by single-electron transfer springernature.com.

Further evidence against a widespread SET mechanism in many electrophilic fluorinations comes from radical probe experiments. Studies using radical clocks, such as 5-hexenyl and cyclopropyl enol ethers, did not yield the rearranged products that would be expected if a radical intermediate were formed nih.gov. However, the possibility of a SET mechanism cannot be entirely dismissed in all cases. It has been postulated that even if an electron transfer occurs, the resulting radical pair may have an extremely short lifetime, recombining faster than the detection limits of typical radical probes nih.gov. For the fluorination of certain substrates like stilbenes with Selectfluor, an SET/fluorine atom transfer mechanism has been demonstrated, indicating that the operative pathway can be substrate-dependent wikipedia.org.

The prevailing view for the fluorination of electron-rich species like enamines, which are key intermediates in the synthesis of β-fluoroamines, leans toward the SN2 pathway. This involves the nucleophilic attack of the enamine's α-carbon on the electrophilic fluorine atom of the N-F reagent, leading to the formation of the C-F bond and the displacement of the nitrogen-containing leaving group in a concerted step.

| Reagent | Full Name | Primary Proposed Mechanism (for Enamines) | Notes |

|---|---|---|---|

| Selectfluor | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | SN2-type | Also a strong oxidant; SET mechanism observed with some substrates wikipedia.org. |

| NFSI | N-Fluorobenzenesulfonimide | SN2-type | Widely used, effective N-F reagent nih.gov. |

| NFOBS | N-Fluoro-o-benzenedisulfonimide | SN2-type | Another common N-F reagent used in mechanistic studies nih.gov. |

Radical Reaction Mechanisms in C-F Bond Formation

While electrophilic fluorination of enolates or enamines represents a polar, two-electron pathway, radical mechanisms offer a complementary approach to C-F bond formation. This is particularly relevant for substrates that are not pre-functionalized or for achieving fluorination at unactivated C(sp³)–H bonds wikipedia.org. Electrophilic N-F reagents like Selectfluor and NFSI, traditionally used for polar reactions, have been shown to also function as competent fluorine atom transfer agents to carbon-centered radicals wikipedia.orgrsc.org. This dual reactivity is possible due to the relatively low N-F bond dissociation energies, which permit reaction with alkyl radicals via a process that can be considered a fluorine atom transfer rsc.org.

The general pathway for a radical C-F bond formation involves three key steps:

Generation of a Carbon-Centered Radical: This can be achieved through various methods, including photocatalysis, the use of radical initiators, or transition-metal-mediated C-H activation wikipedia.org.

Fluorine Atom Transfer: The generated radical reacts with an N-F reagent, abstracting a fluorine atom to form the C-F bond.

Propagation/Termination: The remaining radical species from the N-F reagent continues the chain or is terminated.

Visible-light photoredox catalysis has emerged as a powerful tool for generating the necessary carbon-centered radicals under mild conditions mdpi.com. In a typical photocatalytic cycle, an excited photocatalyst can oxidize or reduce a substrate or a precursor to generate a radical intermediate. This radical can then be trapped by a fluorine source like Selectfluor researchgate.net. For instance, a photocatalytic radical-polar crossover strategy has been used for the synthesis of gem-difluoroalkenes, where a radical adds to a trifluoromethyl alkene, followed by reduction and β-fluoride elimination mdpi.com. While not a direct C-F bond formation, this illustrates the utility of radical intermediates in fluorination chemistry.

Mechanistic studies suggest that for radical C(sp³)-H fluorinations using Selectfluor, the reaction may proceed via an outer-sphere reductive elimination involving direct incorporation of fluoride (B91410) researchgate.net. The ability to fluorinate remote, unactivated C-H bonds is a significant advantage of radical-based methods, offering pathways to fluorinated amine derivatives that are inaccessible through traditional polar chemistry wikipedia.org.

Stereochemical Control and Diastereoselectivity in Fluorinated Amine Formation

Achieving stereocontrol in the synthesis of fluorinated amines is critical, as the spatial arrangement of the fluorine atom and the amine group profoundly influences the molecule's biological activity. The formation of the two adjacent stereocenters in β-fluoroamines requires precise control of diastereoselectivity. This is often accomplished through the use of chiral auxiliaries, substrate-controlled reactions, or by leveraging the stereochemical influence of the fluorine atom itself.

Chiral Auxiliaries: A common strategy involves attaching a chiral auxiliary to the substrate to direct the facial approach of the fluorinating agent. Evans' oxazolidinones are effective auxiliaries for directing the fluorination of carbonyl compounds, leading to α-fluoro carboximides with excellent diastereomeric excesses illinois.edu. These intermediates can then be converted to the desired fluorinated amines. Similarly, N-tert-butylsulfinyl imines have proven to be highly effective for the stereoselective synthesis of a wide range of fluorinated chiral amines nih.gov. The sulfinyl group directs nucleophilic additions or reductions, and subsequent removal of the auxiliary yields the enantiopure fluorinated amine.

Substrate-Controlled Diastereoselectivity: The inherent stereochemistry of a substrate can also direct the outcome of a fluorination reaction. For example, a stereoselective fluorination method for α,α-disubstituted N-tBS ketimines allows for the creation of challenging fluorine-containing tetrasubstituted stereocenters. The configuration of the tert-butanesulfinyl (tBS) group in the fluorinated products governs the enantiofacial selectivity in subsequent transformations, providing access to highly substituted β-fluoro amines acs.org.

Interestingly, the introduction of a fluorine atom can itself alter the diastereochemical outcome of a reaction. In studies of the aza-Henry reaction, which produces β-amino nitroalkanes (precursors to vicinal diamines and analogous to β-fluoroamines), it was found that α-fluoro nitroalkanes can exhibit an unusual crossover in diastereoselection compared to their non-fluorinated counterparts. This fluorine-induced diastereodivergence can reverse the inherent anti-selectivity of the reaction, leading to the syn-diastereomer, a phenomenon that highlights the subtle but powerful stereoelectronic effects of fluorine rsc.org. This suggests that in the synthesis of 1,1-difluoro-4-phenylbutan-2-amine, the first fluorine atom introduced could influence the stereochemical outcome of the second fluorination or subsequent reduction steps.

Catalyst Role and Intermediate Characterization in Asymmetric Transformations

Catalysis is paramount for achieving enantioselectivity in fluorination reactions. Organocatalysis, in particular, has provided powerful methods for synthesizing chiral fluorinated amines without the need for transition metals. Chiral primary and secondary amines, such as those derived from Cinchona alkaloids or imidazolidinones, are frequently used catalysts princeton.eduacs.org.

The catalyst's primary role is to react with the carbonyl precursor (an aldehyde or ketone) to form a chiral nucleophilic intermediate, typically an enamine or an iminium ion princeton.edunih.govacs.org.

Enamine Catalysis: A chiral secondary amine catalyst reacts with a ketone or aldehyde to form a chiral enamine. This enamine then attacks the electrophilic fluorinating agent (e.g., NFSI or Selectfluor) from a sterically less hindered face, establishing the new stereocenter. Hydrolysis of the resulting iminium ion releases the α-fluorinated carbonyl product and regenerates the catalyst princeton.eduresearchgate.net.

Iminium Catalysis: In other transformations, a chiral primary or secondary amine catalyst forms a chiral iminium ion with an α,β-unsaturated aldehyde. This activation facilitates the conjugate addition of a nucleophile, after which the resulting enamine can be trapped by an electrophilic fluorine source nih.govacs.org.

A proposed mechanism for the primary amine-catalyzed fluorination of aldehydes involves the formation of an E-enamine intermediate. The catalyst's structure then dictates the facial selectivity. For example, hydrogen bonding between the protonated tertiary amine portion of a Cinchona catalyst and the sulfonyl group of NFSI can facilitate attack on one face of the enamine, while electrostatic repulsion may direct the reaction to the opposite face when a different fluorinating agent is used acs.org.

More complex systems employ dual catalysis. One such strategy combines chiral anion phase-transfer catalysis with enamine catalysis for the asymmetric fluorination of α-branched ketones acs.orgnih.gov. In this system, a chiral phosphate acts as a phase-transfer catalyst that forms a chiral ion pair with the dicationic Selectfluor reagent. Simultaneously, a chiral primary amine forms a chiral enamine with the ketone substrate. The high enantioselectivity is achieved when these two chiral catalyst-substrate/reagent complexes interact in a matched pairing, likely through a hydrogen-bonded transition state, to facilitate the fluorine transfer nih.gov.

| Catalysis Type | Catalyst Example | Key Intermediate | Mechanism of Stereocontrol |

|---|---|---|---|

| Enamine Catalysis | Imidazolidinones, Cinchona Alkaloids | Chiral Enamine | Steric shielding of one face of the enamine double bond princeton.edu. |

| Iminium Catalysis | MacMillan Catalysts | Chiral Iminium Ion | Facilitates conjugate addition, followed by enamine fluorination acs.org. |

| Dual Catalysis | Chiral Phosphate + Chiral Primary Amine | Chiral Enamine / Chiral Ion Pair | Interaction between two chiral complexes in a matched transition state nih.gov. |

Computational Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for interrogating the complex mechanisms of fluorination reactions. These theoretical studies provide insights into transition state structures, reaction energetics, and the roles of catalysts and intermediates that are often difficult to obtain through experimental means alone.

DFT calculations have been extensively applied to the debate between the SN2 and SET mechanisms in electrophilic fluorination. Some theoretical studies on the fluorination of aromatic compounds with Selectfluor have suggested that the SET mechanism is energetically preferred over the SN2 pathway researchgate.netresearchgate.net. These calculations indicate that a fluorine bond (F···π) interaction helps stabilize a pre-reaction π-complex, and that the DABCO moiety of Selectfluor may play an active role in the reaction researchgate.netresearchgate.net. This contrasts with some experimental evidence in other systems, highlighting the subtle interplay of substrate and reagent that determines the reaction pathway.

Computational studies have also been crucial in understanding palladium-catalyzed C-H fluorination. In one study of a Pd-catalyzed γ-C(sp³)–H fluorination of free amines, DFT computations suggested that the oxidative addition step is likely the turnover-determining step in the catalytic cycle nih.gov. In another case involving a formal C(sp³)-CF₃ reductive elimination from a gold(III) complex, DFT calculations were key to elucidating an unusual "fluoride-rebound" mechanism involving fluoride abstraction, migratory insertion, and C-F reductive elimination, as opposed to a direct reductive elimination nih.gov.

For organocatalyzed reactions, computational models help rationalize the observed enantioselectivity. By modeling the transition state of the enamine fluorination step, researchers can understand how non-covalent interactions, such as hydrogen bonding between the catalyst and the fluorinating agent, orient the reactants to favor the formation of one enantiomer over the other illinois.eduacs.org. These theoretical insights are invaluable for the rational design of new, more efficient, and more selective catalysts for the synthesis of complex molecules like this compound.

Advanced Spectroscopic and Analytical Characterization of 1,1 Difluoro 4 Phenylbutan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules, particularly for fluorinated compounds where the ¹⁹F nucleus serves as a sensitive probe. nih.govresearchgate.net

One-dimensional NMR experiments provide fundamental information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the diastereotopic protons of the methylene groups (-CH₂-), the methine proton (-CH-), and the amine protons (-NH₂). The proton attached to the carbon bearing the amine group (C2) would appear as a complex multiplet due to coupling with adjacent protons and the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to each unique carbon atom. The carbon atom bonded to the two fluorine atoms (C1) will exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF). Other carbons near the difluoro group will show smaller couplings (²JCF, ³JCF), which are crucial for assignment.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly informative. biophysics.org The two fluorine atoms at the C1 position are chemically equivalent and are expected to produce a single signal. This signal would be split into a triplet due to coupling with the two adjacent protons on C2 (²JHF). The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to the local electronic environment. researchgate.net

Table 1: Predicted 1D NMR Data for 1,1-Difluoro-4-phenylbutan-2-amine Predicted chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. Data is hypothetical and based on typical values for similar structural motifs.

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constants (J) |

|---|---|---|---|

| ¹H | 7.10 - 7.30 | m | - |

| 5.80 - 6.10 (CHF₂) | t | ²JHF ≈ 56 | |

| 3.50 - 3.70 (CH-N) | m | - | |

| 2.70 - 2.90 (CH₂-Ph) | m | - | |

| 1.80 - 2.00 (CH₂-C) | m | - | |

| 1.50 (NH₂) | br s | - | |

| ¹³C | 138 - 140 (C-ipso) | s | - |

| 128 - 130 (C-Ar) | d | - | |

| 126 - 127 (C-Ar) | d | - | |

| 115 - 120 (CHF₂) | t | ¹JCF ≈ 240 | |

| 50 - 55 (CH-N) | d | ²JCF ≈ 20 | |

| 35 - 40 (CH₂-Ph) | t | - | |

| 30 - 35 (CH₂-C) | t | ³JCF ≈ 5 |

| ¹⁹F | -110 to -125 | t | ²JHF ≈ 56 |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, confirming the spin systems within the butyl chain and the phenyl group. For instance, it would show a cross-peak between the methine proton at C2 and the adjacent methylene protons at C3.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. It is used to definitively assign the carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). ipb.pt This is critical for piecing the molecular fragments together. For example, correlations would be observed between the protons of the C3 methylene group and the C1 (CHF₂) and C2 carbons, as well as the aromatic carbons. Importantly, correlations between the fluorine atoms and nearby protons or carbons (¹H-¹⁹F or ¹³C-¹⁹F HMBC) can provide unambiguous confirmation of the difluoro group's location. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms, which is useful for determining stereochemistry and preferred conformations in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information on the molecular weight and elemental composition of a compound, as well as its purity when coupled with chromatographic methods.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. For this compound (C₁₀H₁₃F₂N), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This allows for the unambiguous confirmation of its elemental formula.

Table 2: HRMS Data for this compound

| Ion | Chemical Formula | Calculated Exact Mass | Observed Mass |

|---|

Coupling chromatography with mass spectrometry allows for the separation of the target compound from impurities, followed by its identification and quantification.

GC-MS: Gas Chromatography-Mass Spectrometry is suitable for volatile and thermally stable compounds. The amine may require derivatization to improve its chromatographic properties. The mass spectrum obtained under Electron Ionization (EI) would show a characteristic fragmentation pattern, including the molecular ion peak and fragments corresponding to the loss of the amine group or cleavage of the alkyl chain (e.g., the tropylium ion at m/z 91 from the benzyl moiety).

LC-MS: Liquid Chromatography-Mass Spectrometry is a versatile technique that can analyze the compound without derivatization. nih.gov A reversed-phase column would separate the compound from any starting materials or by-products. The mass spectrometer can then be used to confirm the identity of the main peak and quantify its purity relative to other components. researchgate.netmdpi.com

Ion Mobility Spectrometry (IMS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. mdpi.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation and characterization. nih.gov

For this compound, IMS can provide a collision cross-section (CCS) value, which is a measure of its rotational average size in the gas phase. It has been demonstrated that fluorinated compounds often have smaller CCS values compared to non-halogenated molecules of a similar mass-to-charge ratio. lcms.czwaters.com This technique could be used to distinguish the compound from potential isomers and to study its gas-phase conformation, providing insights into how the flexible butyl chain and phenyl group are oriented. nih.govchemrxiv.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying the functional groups within a molecule. These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability. ksu.edu.samt.com

For this compound, the key functional groups are the primary amine (NH₂), the difluoromethyl group (CHF₂), the phenyl ring (C₆H₅), and the aliphatic carbon chain. The vibrational modes associated with these groups give rise to a characteristic and predictable spectral fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by absorptions from polar bonds. The N-H stretching vibrations of the primary amine are typically observed as two distinct peaks in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. msu.edulibretexts.org The presence of hydrogen bonding can cause these bands to broaden. The C-F stretching vibrations of the difluoro group are anticipated to produce very strong and distinct absorption bands in the 1100-1000 cm⁻¹ region. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. msu.edu

Raman Spectroscopy: In contrast to IR, the Raman spectrum of this compound would likely show strong signals for the non-polar or less polar bonds. The symmetric vibrations of the phenyl ring are typically strong in Raman spectra. mt.com The C-C bonds of the aromatic ring and the aliphatic backbone will also be Raman active. While the N-H and C-F bonds are polar, their vibrations can still be observed in the Raman spectrum, although often with lower intensity compared to their IR counterparts. acs.org

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity (IR/Raman) |

| N-H Stretch (asymmetric) | 3400 - 3500 | 3400 - 3500 | Medium / Weak |

| N-H Stretch (symmetric) | 3300 - 3400 | 3300 - 3400 | Medium / Weak |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium / Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Medium / Strong |

| N-H Bend (Scissoring) | 1550 - 1650 | 1550 - 1650 | Medium / Weak |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong / Strong |

| C-F Stretch | 1000 - 1100 | 1000 - 1100 | Strong / Medium |

| C-N Stretch | 1000 - 1250 | 1000 - 1250 | Medium / Medium |

This table presents expected frequency ranges based on typical values for the respective functional groups.

X-ray Diffraction for Solid-State Molecular Architecture

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. wikipedia.orgyoutube.com

A hypothetical table of crystallographic data that could be obtained from an XRD study is presented below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₃F₂N |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.60 Å, b = 9.80 Å, c = 18.20 Å |

| Volume | 999.5 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.23 g/cm³ |

| Key Bond Length (C-F) | ~1.35 Å |

| Key Bond Length (C-N) | ~1.47 Å |

| Key Hydrogen Bond (N-H···F) | ~2.9 Å |

This table contains hypothetical data for illustrative purposes.

Chiral Analysis Methods for Enantiomeric Excess Determination

As this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. The determination of the enantiomeric excess (ee), which quantifies the purity of a sample with respect to its enantiomers, is crucial, particularly in pharmaceutical contexts. Several powerful analytical techniques are available for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most widely used and reliable methods for separating enantiomers. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. yakhak.org The differential interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs are commonly effective for the separation of chiral amines. yakhak.org The use of supercritical fluid chromatography (SFC) with chiral columns is also a powerful alternative for separating primary amines. chromatographyonline.comwiley.com

A typical experimental setup would involve dissolving the sample in a suitable mobile phase (e.g., a mixture of hexane and isopropanol) and injecting it into an HPLC system equipped with a chiral column. The ee is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

| Enantiomer | Retention Time (min) | Peak Area | % Area |

| (R)-1,1-Difluoro-4-phenylbutan-2-amine | 8.5 | 95000 | 95.0% |

| (S)-1,1-Difluoro-4-phenylbutan-2-amine | 10.2 | 5000 | 5.0% |

| Enantiomeric Excess (ee) | 90.0% |

This table represents a hypothetical chiral HPLC separation result for a non-racemic sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to determine enantiomeric excess, although enantiomers themselves are indistinguishable in a standard achiral NMR experiment. To achieve separation of signals, a chiral auxiliary is added to the sample. This can be a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). rsc.orgrsc.org

Chiral Solvating Agents (CSAs): These agents, such as derivatives of BINOL, form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. rsc.org These diastereomeric complexes have slightly different chemical environments, which can lead to the resolution of specific proton (¹H) or other nuclei signals in the NMR spectrum. The ee can then be determined by integrating the corresponding signals for each diastereomer. rsc.org

Chiral Derivatizing Agents (CDAs): A CDA, such as Mosher's acid chloride, reacts covalently with the amine to form stable diastereomers. nih.gov These diastereomers have distinct NMR spectra, and the ee of the original amine can be calculated from the integration of well-resolved signals in the ¹H or ¹⁹F NMR spectrum of the derivatized mixture. researchgate.net

Both chiral HPLC and NMR-based methods provide robust and reliable means for assessing the enantiomeric purity of this compound, a critical parameter for its application in stereoselective synthesis and medicinal chemistry.

Computational Chemistry and Theoretical Studies on 1,1 Difluoro 4 Phenylbutan 2 Amine Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in computational chemistry, providing insights into the electronic structure and energy of molecules from first principles.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov The theory is based on using the electron density, a function of only three spatial coordinates, as the fundamental variable, which makes it computationally feasible for large systems. mpg.de The foundations of DFT are the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are uniquely determined by its electron density. wikipedia.orgmpg.de

For 1,1-difluoro-4-phenylbutan-2-amine, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the lowest energy three-dimensional structure of the molecule.

Calculate Electronic Properties: Compute fundamental properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Determine Energetics: Calculate the total electronic energy, heats of formation, and reaction energies for potential chemical transformations. wikipedia.org

Vibrational Analysis: Predict infrared (IR) and Raman spectra, which can help confirm the structure and identify characteristic vibrational modes, such as the C-F stretching frequencies.

A typical DFT study on this molecule would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p)) to solve the Kohn-Sham equations for the system. wikipedia.org The results would provide a detailed picture of its electronic landscape.

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data that would be the output of a DFT calculation to illustrate the expected results.

| Property | Hypothetical Value | Significance |

|---|---|---|

| Total Electronic Energy | -689.5 Hartree | The molecule's ground state energy; used for comparing conformer stability. |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | 0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | 2.5 Debye | Measures the molecule's overall polarity, influencing solubility and intermolecular interactions. |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on physical constants and the atomic numbers of the atoms involved, without using empirical parameters. wikipedia.orgnumberanalytics.com The simplest ab initio approach is the Hartree-Fock (HF) method, but more advanced and accurate techniques, known as post-Hartree-Fock methods, are often required for precise predictions. wikipedia.org These include Møller–Plesset perturbation theory (MP2, MP4) and, notably, Coupled-Cluster (CC) theory. chemeurope.com The Coupled-Cluster method with single, double, and perturbative triple excitations, known as CCSD(T), is often referred to as the "gold standard" in computational chemistry for its high accuracy, though it is computationally very expensive. numberanalytics.com

For this compound, high-accuracy ab initio methods would be reserved for specific, critical calculations where DFT might be insufficient:

Benchmarking DFT Results: CCSD(T) calculations on a simplified analog or a specific conformer could be used to validate the accuracy of the chosen DFT functional.

Accurate Energy Profiles: Calculating the precise energy barriers for bond rotation or conformational changes.

Non-covalent Interactions: Investigating weak interactions, such as intramolecular hydrogen bonds (e.g., involving the amine and fluorine atoms) or dispersion forces, which can be challenging for some DFT functionals to describe accurately.

Due to its flexible alkyl chain, this compound can exist in numerous conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them. The resulting potential energy surface, or conformational landscape, is vital for understanding a molecule's behavior, as its properties are often a population-weighted average of its conformers. nih.govmdpi.com The introduction of fluorine can significantly influence conformational preferences through steric and stereoelectronic effects. rsc.orgnih.gov

A conformational analysis of this molecule would involve:

A systematic or stochastic search of the conformational space by rotating the key dihedral angles (e.g., C-C bonds in the butyl chain).

Geometry optimization of the resulting structures using a computationally efficient method (like a force field or semi-empirical method).

Re-optimization of the low-energy conformers using a more accurate method like DFT to obtain their relative energies and populations according to the Boltzmann distribution.

The analysis would reveal the most probable shapes the molecule adopts in the gas phase or in solution, which is critical for predicting its biological activity. mdpi.com

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

While QM methods provide highly accurate energy information for static structures, Molecular Dynamics (MD) simulations are used to model the motion of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy and forces. nih.govmdpi.com This allows for the exploration of the conformational landscape in a dynamic way, capturing how the molecule behaves in a simulated environment (e.g., in water) at a given temperature. mdpi.com

For a flexible molecule like this compound, MD simulations are invaluable for:

Conformational Sampling: Identifying the full range of accessible conformations and the frequency with which they occur, which can be more exhaustive than a static search. acs.org

Solvation Effects: Understanding how interactions with solvent molecules (e.g., water) influence conformational preferences and the orientation of the phenyl, amine, and difluoromethyl groups.

Dynamic Behavior: Observing dynamic intramolecular interactions, such as transient hydrogen bonds, and understanding the flexibility of different parts of the molecule.

Techniques like Replica Exchange Molecular Dynamics (REMD) or accelerated MD can be used to enhance sampling and overcome energy barriers more efficiently, ensuring a more complete exploration of the conformational space. mdpi.comnih.gov

Chemoinformatics and QSAR Approaches for Structure-Property Relationships

Chemoinformatics involves the use of computational methods to analyze chemical data. A key chemoinformatic tool is the Quantitative Structure-Activity Relationship (QSAR) model. protoqsar.com QSAR attempts to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. protoqsar.com This is achieved by calculating a set of numerical values known as molecular descriptors for each compound and then using statistical methods to create a predictive model. nih.gov

If this compound were part of a series of related compounds being tested for a specific biological activity (e.g., enzyme inhibition), a QSAR study would proceed as follows:

Data Collection: A dataset of molecules with known activity values would be assembled.

Descriptor Calculation: For each molecule, including this compound, a wide range of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., solvent-accessible surface area).

Model Building: A statistical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) would be generated that links a subset of the most relevant descriptors to the observed activity.

Model Validation: The model's predictive power would be rigorously tested.

A validated QSAR model could then be used to predict the activity of new, unsynthesized analogs, guiding further drug design efforts. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR Analysis of this compound This table lists common descriptors that would be calculated as part of a QSAR study.

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/Lipophilicity. |

| Physicochemical | Topological Polar Surface Area (TPSA) | Polarity; relates to membrane permeability. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Electronic | Partial Charge on Amine Nitrogen | Likelihood of participating in hydrogen bonding or ionic interactions. |

| Conformational | Radius of Gyration | Molecular size and shape based on a specific 3D conformation. |

Theoretical Insights into C-F Bond Properties and Neighboring Group Effects

The two fluorine atoms on the C1 carbon are expected to profoundly influence the molecule's properties. The carbon-fluorine bond is highly polarized and strong, and the gem-difluoro group can act as a hydrogen bond acceptor and a powerful electron-withdrawing group. Theoretical studies are essential to quantify these effects.

Computational analysis would focus on:

Inductive Effects: Using DFT to calculate atomic charges (e.g., via Natural Bond Orbital, NBO, analysis) to quantify the electron-withdrawing effect of the -CF2H group on the rest of the molecule. This effect can lower the pKa of the neighboring amine group, reducing its basicity compared to its non-fluorinated analog.

Stereoelectronic Effects: Investigating how the C-F bonds influence the conformational preferences of the alkyl chain. For example, the gauche effect, where a gauche conformation is preferred over an anti conformation, is a known stereoelectronic phenomenon in fluorinated systems that could be at play. rsc.org

Intramolecular Interactions: Analyzing the potential for non-covalent interactions between the fluorine atoms and other parts of the molecule, such as the amine protons or the pi-system of the phenyl ring. Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these weak bonds.

NMR Parameters: DFT calculations can predict NMR chemical shifts and coupling constants (J-couplings). nih.gov This is particularly useful for fluorine (¹⁹F NMR) and for studying through-space couplings between fluorine and nearby protons or carbons, which are highly sensitive to conformation. nih.gov

By dissecting these electronic and steric factors, theoretical studies can provide a deep understanding of how geminal fluorination modulates the structure and potential function of this compound.

Emerging Trends and Future Research Perspectives

Advancements in Sustainable and Atom-Economical Fluorination Strategies

A primary goal in modern chemistry is the development of synthetic methods that are both efficient and environmentally benign. This has led to a focus on "atom economy," a principle that seeks to maximize the incorporation of atoms from reactants into the final product, thereby minimizing waste. rsc.org For the synthesis of fluorinated amines, this translates into moving away from stoichiometric reagents that generate significant byproducts towards more sustainable, catalytic, and atom-economical approaches. kaist.ac.kr

Key emerging strategies include:

Use of Benign C1 Sources: Researchers have developed methods to synthesize fluorinated amines using inexpensive and abundant C1 sources like carbon dioxide (CO2) and carbon disulfide (CS2). nih.govacs.org For instance, carbamoyl (B1232498) fluorides can be synthesized via the deoxyfluorination of carbamates, which are formed by reacting amines with atmospheric CO2. acs.org This approach replaces more hazardous phosgene (B1210022) derivatives.

Mechanochemical Synthesis: Solvent-free mechanochemical methods, such as manual or ball-milling grinding of substrates, are gaining traction. mdpi.com This technique has been successfully applied to produce fluorinated imines in high yields and short reaction times, offering a greener alternative to traditional solvent-based syntheses. mdpi.com

These sustainable methodologies represent the future of synthesizing complex molecules like 1,1-Difluoro-4-phenylbutan-2-amine, aiming to make their production more efficient, cost-effective, and environmentally responsible.

High-Throughput and Automated Synthesis of Fluorinated Amines

To accelerate the discovery of new drug candidates and materials, high-throughput and automated synthesis techniques are becoming indispensable. These approaches allow for the rapid generation of large libraries of compounds for screening. Flow chemistry, in particular, has emerged as a powerful tool for the synthesis of fluorinated molecules.

A notable example is the development of a protecting-group-free, semi-continuous flow process for producing various racemic fluorinated α-amino acids from fluorinated amines. chemistryviews.org The process involves a photooxidative cyanation of the amine followed by an acid-mediated hydrolysis of the resulting nitrile. chemistryviews.org The key advantages of this automated approach include:

Enhanced Efficiency: The system allows for the production of target molecules on a large scale without the need to purify intermediates. chemistryviews.org

Improved Safety: Flow chemistry enables the safe handling of hazardous reagents and reactive intermediates by confining them to small volumes within the reactor. chemistryviews.org

Accessibility: By making a wide range of fluorinated amino acids readily accessible, such automated processes pave the way for their broader application in medicinal chemistry and protein engineering. chemistryviews.org

The application of such automated and high-throughput systems to the synthesis of this compound and its derivatives could significantly accelerate the exploration of its structure-activity relationships in various biological contexts.

Deeper Understanding of Complex Mechanistic Pathways through Advanced Computational Tools

Modern computational chemistry, particularly density functional theory (DFT) calculations, has become a vital tool for elucidating complex reaction mechanisms that are often difficult to probe through experimental means alone. researchgate.netnih.gov This synergy between computation and experimentation provides profound insights into the unique effects of fluorine on reaction pathways and molecular reactivity. rsc.orgrsc.org

Recent research highlights the power of this combined approach:

Predicting Reactivity and Selectivity: Computational studies have been used to understand how fluorine substitution influences the reactivity of carbanions and to predict the regioselectivity of reactions. rsc.org For example, calculations have shown that in the hydroboration of gem-difluoroalkenes, the addition of a boron-based radical anion to the fluorinated carbon is energetically favored. nih.gov

Elucidating Reaction Mechanisms: DFT calculations have been instrumental in determining the mechanisms of various fluorination reactions. This includes modeling the concerted SNAr-like pathway for the addition of fluoroarenes to Mg-Mg bonds and studying the competition between SN2 (nucleophilic substitution) and E2 (elimination) pathways in reactions involving fluorinated substrates. nih.govrsc.org

Investigating Transient Species: Computational methods allow for the characterization of transient intermediates, such as the bimetallic difluoromethylene carbenoid species involved in C-difluoromethylation reactions, providing a more complete picture of the reaction coordinate. rsc.org

For this compound, advanced computational tools will be crucial for optimizing its synthesis, predicting its conformational preferences, and understanding its interactions with biological targets.

Exploration of Novel Chemical Transformations Involving this compound

While the synthesis of fluorinated amines is a major focus, exploring their subsequent reactivity opens doors to new molecular architectures. The gem-difluoroamine motif present in this compound can serve as a versatile building block for novel chemical transformations.

Emerging areas of exploration include:

Unconventional Difluorocarbene Chemistry: Research has shown that difluorocarbene can mediate fascinating and unconventional transformations beyond simply acting as a difluoromethyl synthon. acs.orgnih.gov When reacting with primary amines, difluorocarbene can form isocyanides in situ, which can then undergo cascade reactions to build valuable nitrogen-containing heterocycles. acs.orgnih.gov

Deconstructive Functionalization: Novel methods like the deconstructive fluorination of cyclic amines via carbon-carbon bond cleavage are expanding the synthetic toolkit. nih.gov This demonstrates the potential for creative bond-forming and bond-breaking strategies involving fluorinated amines.

Aminofluorination of Alkenes: New protocols for the aminofluorination of fluorinated alkenes have been developed to synthesize α-CF3 and α-CF2H amines. rsc.org The mechanistic studies of these reactions reveal complex pathways, such as single-electron oxidation followed by a Ritter-type amination, which could be harnessed for other transformations. rsc.org

Future work will likely involve using this compound as a starting material in reactions that leverage the unique electronic properties of the C-F bonds to construct more complex and functionally diverse molecules.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The true value of a compound like this compound is realized at the intersection of synthetic chemistry and other scientific disciplines, particularly chemical biology and medicinal chemistry. acs.orgnih.govnih.gov The strategic incorporation of fluorine is a well-established technique for modulating the properties of bioactive molecules. researchgate.net

The key drivers for this interdisciplinary research are:

Modulation of Physicochemical Properties: Replacing hydrogen with fluorine can significantly alter a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets. nih.gov The gem-difluoromethylene group is often used as a bioisostere of a carbonyl or ether group, offering improved stability and different electronic characteristics.

¹⁹F NMR for Biological Studies: The fluorine-19 nucleus (¹⁹F) is an exceptional probe for nuclear magnetic resonance (NMR) studies. nih.gov Since there is virtually no natural background of fluorine in biological systems, ¹⁹F NMR can be used to study drug-protein interactions, monitor metabolic pathways, and develop probes for molecular imaging without interference. nih.gov

Drug Discovery and Development: Fluorinated compounds are prevalent in pharmaceuticals and agrochemicals. researchgate.netspringernature.com The limited availability of diverse fluorinated building blocks has historically been a bottleneck. chemistryviews.orgnih.gov As synthetic methods improve, compounds like this compound become valuable starting points for creating new generations of therapeutic agents and chemical probes to investigate biological processes. nih.gov

The future of this compound is intrinsically linked to its application in these interdisciplinary fields, where its unique fluorine-imparted properties can be exploited to address complex biological questions and develop new technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-Difluoro-4-phenylbutan-2-amine, and what factors influence yield?

- Methodology :

- Nucleophilic substitution : Fluorine atoms can be introduced via halogen exchange using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, as seen in analogous difluorinated amines .

- Reductive amination : Ketone intermediates (e.g., 1,1-difluoro-4-phenylbutan-2-one) can be reduced with sodium cyanoborohydride or catalytic hydrogenation to yield the amine .

- Yield factors : Reaction temperature, solvent polarity (e.g., THF vs. DMF), and stoichiometry of fluorinating agents significantly impact yield. Impurities from incomplete fluorination or side reactions (e.g., over-reduction) require careful monitoring via TLC or HPLC .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : NMR is critical for confirming difluoro substitution patterns (δ ~ -120 to -140 ppm for CF groups). NMR resolves phenyl and amine proton environments .

- Mass spectrometry (MS) : High-resolution ESI-MS or EI-MS verifies molecular ion peaks (e.g., [M+H] for CHFN, m/z ≈ 200.1) and fragmentation patterns .

- IR spectroscopy : N-H stretches (~3300 cm) and C-F vibrations (~1100-1250 cm) confirm functional groups .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste disposal : Segregate fluorinated waste in designated containers to avoid environmental contamination. Neutralize acidic or basic byproducts before disposal .

- Emergency response : For spills, absorb with inert materials (e.g., vermiculite) and evacuate the area if vapor concentrations exceed OSHA limits (TLV-TWA: 2.5 mg/m) .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

- Methodology :

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric reductions to enhance enantioselectivity (>90% ee) .

- Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers, while dynamic kinetic resolution (DKR) minimizes racemization .

- Table : Comparison of enantiomeric purity optimization methods:

| Method | Enantiomeric Excess (ee) | Cost Efficiency |

|---|---|---|

| Asymmetric catalysis | 85–95% | Moderate |

| Chiral HPLC | >99% | High |

| DKR | 90–98% | Low |

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Dose-response standardization : Use IC/EC curves across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-type variability .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in in vitro vs. in vivo studies .

- Structural analogs : Compare activity of difluoro vs. monofluoro analogs to isolate fluorine-specific effects .

Q. How to design experiments to study interactions between this compound and biological targets (e.g., GPCRs)?

- Methodology :

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding poses with fluorinated moieties interacting with hydrophobic pockets .

- Radioligand displacement assays : Compete -labeled ligands (e.g., dopamine analogs) to measure binding affinity (K) in membrane preparations .

- Functional assays : Measure cAMP accumulation or calcium flux via BRET/FRET to assess agonist/antagonist activity .

Data Contradiction Analysis Framework

- Step 1 : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics).

- Step 2 : Control for batch-to-batch variability in compound purity via QC/QA protocols (HPLC ≥95%) .

- Step 3 : Publish raw datasets in repositories like Zenodo to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.